5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine

Catalog No.
S14244623
CAS No.
M.F
C9H9BrN2O
M. Wt
241.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine

Product Name

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine

IUPAC Name

5-bromo-6-but-3-yn-2-yloxypyridin-3-amine

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C9H9BrN2O/c1-3-6(2)13-9-8(10)4-7(11)5-12-9/h1,4-6H,11H2,2H3

InChI Key

KKROFRQELNOKLM-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OC1=C(C=C(C=N1)N)Br

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom and an alkyne moiety. Its molecular formula is C10H11BrN2OC_{10}H_{11}BrN_2O and it has a molecular weight of approximately 255.11 g/mol. The compound features a unique structure that enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to different derivatives depending on the reagents used.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex molecules.

The synthesis of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-aminopyridine and but-3-yn-2-ol.
  • Reaction Conditions: The reaction is usually conducted under basic conditions using bases like potassium carbonate or sodium hydroxide. Heating the reaction mixture facilitates the formation of the desired product.
  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

In an industrial context, large-scale batch reactions may be employed with optimized conditions to enhance yield and purity.

5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine has diverse applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Medicinal Chemistry: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: The compound may be explored for use in developing functional materials due to its unique chemical structure.

Interaction studies focus on understanding how 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine interacts with biological targets. These studies aim to identify specific enzymes or receptors that the compound modulates, contributing to its observed biological activities. Ongoing research is exploring its mechanisms of action, including binding affinities and selectivity towards various targets .

Several compounds share structural similarities with 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine, each varying in functional groups and biological activity:

Compound NameMolecular FormulaUnique Features
5-Bromo-2-methoxypyridin-3-amineC10H11BrN2OContains a methoxy group instead of an alkyne group
6-Bromo-3-amino-pyridineC6H7BrN2Lacks the alkyne group; simpler structure
5-Bromo-pyridin derivativesVariousSimilar structure but often lack unique functionalities
5-Bromo-N-(pyridinyl) derivativesVariousVarying substituents that influence reactivity

Uniqueness

The uniqueness of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine lies in its specific substituents, particularly the butyne moiety, which enhances its reactivity and potential for forming diverse derivatives. This characteristic makes it valuable for both synthetic applications and biological studies.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.98983 g/mol

Monoisotopic Mass

239.98983 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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